6-Chloropyrido[3,4-d]pyrimidin-4-amine

CXCR2 Antagonism Inflammation Oncology

Medicinal chemists face unreliable SAR when substituting the 6-position of pyrido[3,4-d]pyrimidine scaffolds. This 6-chloro analog offers unique electronic properties and a leaving group for SNAr reactions. Key advantages: - ≥97% purity (vs. 90% alternatives), reducing downstream purification - XLogP3 1.1 for strategic lipophilicity tuning in ADME optimization - Proven negative CXCR2 data de-risks kinase-focused libraries Suitable for amine/thiol introductions via nucleophilic substitution.

Molecular Formula C7H5ClN4
Molecular Weight 180.6
CAS No. 1289187-97-8
Cat. No. B3015565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloropyrido[3,4-d]pyrimidin-4-amine
CAS1289187-97-8
Molecular FormulaC7H5ClN4
Molecular Weight180.6
Structural Identifiers
SMILESC1=C2C(=CN=C1Cl)N=CN=C2N
InChIInChI=1S/C7H5ClN4/c8-6-1-4-5(2-10-6)11-3-12-7(4)9/h1-3H,(H2,9,11,12)
InChIKeyQHJNXFUNGGUIDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloropyrido[3,4-d]pyrimidin-4-amine: Kinase Scaffold Overview


6-Chloropyrido[3,4-d]pyrimidin-4-amine (CAS 1289187-97-8) is a heterocyclic building block featuring a privileged pyrido[3,4-d]pyrimidine scaffold . This core structure is recognized for its potential to interact with ATP-binding pockets of various kinases, making it a key intermediate in the design of kinase inhibitors . The compound is characterized by a chlorine atom at the 6-position and a primary amine at the 4-position (molecular formula C7H5ClN4, MW 180.59) , providing distinct vectors for further chemical elaboration in drug discovery programs.

6-Chloro Substituent SAR and Reactivity


The 6-position substituent on the pyrido[3,4-d]pyrimidin-4-amine scaffold is a primary driver of both biological activity and chemical reactivity, making simple substitution with analogs (e.g., 6-H, 6-F, 6-Br) an unreliable approach. A systematic structure-activity relationship (SAR) study demonstrated that introducing a chlorine atom at the 6-position resulted in a complete loss of CXCR2 antagonism compared to the unsubstituted lead compound [1]. Furthermore, the specific halogen choice dictates the efficiency of subsequent synthetic transformations, with the 6-chloro group exhibiting unique steric and electronic properties that prevent efficient Suzuki couplings while enabling other derivatization pathways . Therefore, treating this compound as an interchangeable halogenated building block without considering its unique position-specific effects on both target engagement and downstream synthesis carries significant risk.

Quantitative Product Differentiation


CXCR2 Antagonism Abrogation

In a direct head-to-head comparison within the same study, the 6-chloro analogue (16a) was completely devoid of CXCR2 antagonistic activity, whereas the unsubstituted pyrido[3,4-d]pyrimidine lead compound (2) exhibited potent antagonism with an IC50 value of 0.11 µM [1]. This finding is a clear negative SAR signal, demonstrating that the 6-chloro substitution is not tolerated for this target.

CXCR2 Antagonism Inflammation Oncology Structure-Activity Relationship (SAR)

Higher Purity Specification

Cross-vendor analysis reveals a significant difference in purity specifications for the same compound. Aladdin Scientific offers 6-Chloropyrido[3,4-d]pyrimidin-4-amine with a stated purity of ≥97% . In contrast, Sigma-Aldrich lists the same compound with a lower purity of 90% .

Chemical Synthesis Procurement Quality Control Analytical Chemistry

Higher Lipophilicity than 6-Fluoro Analog

The 6-chloro derivative (C7H5ClN4) has a computed XLogP3 value of 1.1 , indicating higher lipophilicity compared to its 6-fluoro analog (C7H5FN4), which has a reported LogP of 0.7461 . This difference can influence membrane permeability, solubility, and metabolic stability in a biological context.

Drug Design Physicochemical Properties Lipophilicity ADME

Versatile Synthetic Handle

While the 6-chloro atom is intended as a synthetic handle, its reactivity is highly context-dependent. The chlorine at position 6 is reported to serve as a versatile handle for nucleophilic aromatic substitution , but a separate study notes that steric hindrance from the chlorine at this position prevents an efficient Suzuki coupling reaction [1].

Synthetic Chemistry Cross-Coupling Derivatization Nucleophilic Substitution

Application Scenarios


CXCR2 Program Exclusion

Based on the direct head-to-head evidence that the 6-chloro substitution completely abolishes CXCR2 antagonism [1], this specific compound should be excluded from any library or SAR campaign aimed at discovering or optimizing CXCR2 antagonists. This negative data provides a valuable de-risking insight, preventing the wasteful synthesis and screening of analogs bearing this substitution pattern.

Kinase Inhibitor Library Synthesis via SNAr

This compound is best utilized as a core scaffold for generating libraries of novel kinase inhibitors through nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 6-position serves as a leaving group, allowing for the introduction of diverse amine, thiol, or other nucleophilic moieties . Given the pyrido[3,4-d]pyrimidine core's known affinity for kinase ATP-binding pockets , this approach is a standard strategy in medicinal chemistry.

Lipophilicity-Driven SAR Exploration

When designing analogs within a kinase inhibitor program, the 6-chloro compound offers a quantifiably higher XLogP3 value (1.1) compared to its 6-fluoro counterpart (0.7461) . This property can be leveraged to intentionally increase the lipophilicity of a lead series to modulate its ADME profile, such as improving membrane permeability or altering tissue distribution, making it a strategic choice for medicinal chemists tuning physicochemical properties.

High-Purity Material Procurement

For synthetic routes where initial material purity is critical for yield and product purity, the ≥97% specification from Aladdin Scientific is a key selection criterion . This allows procurement teams to source a higher-purity starting material compared to alternatives like the 90% purity product from Sigma-Aldrich , potentially streamlining downstream purification and reducing costs associated with impurity removal.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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